[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](4-methylphenyl)methanone
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Overview
Description
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom, an indole moiety, and a 4-methylphenyl group attached to a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Chlorination: The pyridazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The chlorinated pyridazine and the indole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Attachment of the 4-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription processes.
Comparison with Similar Compounds
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: can be compared with other similar compounds, such as:
3-(6-bromo-3-pyridazinyl)-1H-indol-1-ylmethanone: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its physicochemical properties and interactions.
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: Similar structure but with a methoxy group, which may influence its solubility and biological activity.
The uniqueness of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone
Properties
IUPAC Name |
[3-(6-chloropyridazin-3-yl)indol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-13-6-8-14(9-7-13)20(25)24-12-16(15-4-2-3-5-18(15)24)17-10-11-19(21)23-22-17/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFFKACINLGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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